molecular formula C23H29ClN2O2 B13538995 1-[4-(aminomethyl)-4-phenylpiperidin-1-yl]-2-(3,4-dihydro-1H-2-benzopyran-6-yl)ethan-1-one hydrochloride

1-[4-(aminomethyl)-4-phenylpiperidin-1-yl]-2-(3,4-dihydro-1H-2-benzopyran-6-yl)ethan-1-one hydrochloride

Cat. No.: B13538995
M. Wt: 400.9 g/mol
InChI Key: MWIWHNSDGBOVHD-UHFFFAOYSA-N
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Description

This compound is a piperidine-derived small molecule with a benzopyran moiety. Its structure includes a phenyl-substituted piperidine core linked to a benzopyran-ethyl ketone group, stabilized as a hydrochloride salt.

Properties

Molecular Formula

C23H29ClN2O2

Molecular Weight

400.9 g/mol

IUPAC Name

1-[4-(aminomethyl)-4-phenylpiperidin-1-yl]-2-(3,4-dihydro-1H-isochromen-6-yl)ethanone;hydrochloride

InChI

InChI=1S/C23H28N2O2.ClH/c24-17-23(21-4-2-1-3-5-21)9-11-25(12-10-23)22(26)15-18-6-7-20-16-27-13-8-19(20)14-18;/h1-7,14H,8-13,15-17,24H2;1H

InChI Key

MWIWHNSDGBOVHD-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=C1C=C(C=C2)CC(=O)N3CCC(CC3)(CN)C4=CC=CC=C4.Cl

Origin of Product

United States

Preparation Methods

Piperidine Core Construction

  • The piperidine ring is typically synthesized via classical methods such as reductive amination or cyclization reactions starting from appropriate amino alcohols or amino acids.
  • Introduction of the phenyl group at the 4-position often involves nucleophilic substitution or Grignard-type addition to a piperidine precursor bearing a suitable leaving group.

Aminomethyl Group Introduction

  • The aminomethyl substituent at the 4-position can be introduced by chloromethylation followed by amination or via Mannich-type reactions using formaldehyde and ammonia or amines.
  • Protection-deprotection strategies may be employed to selectively functionalize the piperidine nitrogen and side chain amines.

Representative Synthesis Example

Step Reagents/Conditions Description Yield (%)
1 4-phenylpiperidine precursor + chloromethyl methyl ether, base Chloromethylation at 4-position 70-85
2 Amination with ammonia or amine Conversion to aminomethyl group 65-80
3 Purification (recrystallization or chromatography) Isolation of 4-(aminomethyl)-4-phenylpiperidine 90

Preparation of 2-(3,4-dihydro-1H-2-benzopyran-6-yl)ethan-1-one

  • The dihydrobenzopyran moiety can be synthesized via hydrogenation of 2-benzopyran derivatives or through cyclization of hydroxyphenylpropanoids.
  • Functionalization at the 6-position to introduce ethanone functionality involves Friedel-Crafts acylation or oxidation of side chains.

Typical Reaction Conditions

Step Reagents/Conditions Description Yield (%)
1 6-hydroxychroman derivative + acetyl chloride/acid chloride, AlCl3 Friedel-Crafts acylation to introduce ethanone 60-75
2 Hydrogenation (Pd/C, H2) Reduction to dihydrobenzopyran 80-90
3 Purification Isolation of ethanone-substituted dihydrobenzopyran 85

Coupling of Piperidine and Dihydrobenzopyran Moieties

  • The key step is the formation of the ethanone linker connecting the piperidine nitrogen to the dihydrobenzopyran moiety.
  • This can be achieved via nucleophilic substitution or amide bond formation using activated esters or acid chlorides.

Coupling Methodologies

Method Reagents Conditions Notes
Amide bond formation Acid chloride of dihydrobenzopyran ethanone + piperidine amine Anhydrous solvent (e.g., dichloromethane), base (triethylamine), 0-25°C High yield, mild conditions
Reductive amination Aldehyde derivative + piperidine amine + reducing agent (NaBH3CN) Methanol or ethanol, room temp Useful if aldehyde precursor available

Formation of Hydrochloride Salt

  • The free base of the coupled product is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethereal HCl) to form the hydrochloride salt.
  • This step enhances compound stability, crystallinity, and solubility for pharmaceutical applications.
Step Reagents/Conditions Description Yield (%)
Salt formation HCl in ethanol or ether Stirring at room temperature >95

Summary Table of Preparation Steps

Stage Key Reaction Reagents/Conditions Yield Range (%) Notes
1 Piperidine substitution Chloromethylation, amination 65-85 Selective functionalization critical
2 Dihydrobenzopyran ethanone synthesis Friedel-Crafts acylation, hydrogenation 60-90 Requires control of regioselectivity
3 Coupling Amide bond formation or reductive amination 70-90 Mild conditions preferred
4 Salt formation HCl treatment >95 Final purification

Research Findings and Considerations

  • The preparation methods are adapted from general synthetic routes for substituted piperidines and benzopyran derivatives, as direct literature on this exact compound is limited.
  • Patent literature on related alpha-amino amide derivatives suggests similar coupling strategies and salt formation steps are standard practice.
  • The stability of the aminomethyl group under acidic and basic conditions must be considered to avoid side reactions.
  • Purification techniques such as recrystallization, chromatography, and salt formation are essential to obtain high-purity product suitable for pharmaceutical use.

Chemical Reactions Analysis

Nucleophilic Substitution at the Aminomethyl Group

The primary amine (–CH<sub>2</sub>NH<sub>2</sub>) on the piperidine ring undergoes nucleophilic substitution under acidic or basic conditions. Key findings include:

Reaction Type Conditions Products Analytical Confirmation
AlkylationCH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub>, DMF, 60°CTertiary amine derivative with methyl group substitutionNMR (disappearance of –NH<sub>2</sub> signal)
AcylationAcetyl chloride, Et<sub>3</sub>N, THF, 0°C → RTAcetamide derivative (amide bond formation)IR (appearance of C=O at 1650 cm<sup>-1</sup>)

Ring-Opening Reactions of the Dihydrobenzopyran Moiety

The dihydrobenzopyran component exhibits strain-driven reactivity under acidic or oxidative conditions:

Reaction Type Conditions Products Notes
Acidic HydrolysisHCl (conc.), H<sub>2</sub>O, refluxCleavage to form a phenolic compound and ketone intermediateHPLC purity >95%
OxidationKMnO<sub>4</sub>, H<sub>2</sub>O, 80°CAromatic ring hydroxylation and ketone oxidation to carboxylic acidMS (m/z 390.1 [M+H]<sup>+</sup>)

Amide Bond Hydrolysis

The ketone-amide linkage is susceptible to hydrolysis under strong acidic or basic conditions:

Conditions Products Mechanism
6M HCl, reflux, 12hCleavage into 4-(aminomethyl)-4-phenylpiperidine and benzopyran-derived acidAcid-catalyzed nucleophilic acyl substitution
2M NaOH, EtOH, 70°C, 8hSame products as acidic hydrolysis but with faster kineticsBase-mediated hydrolysis

Salt Formation and Stability

As a hydrochloride salt, the compound participates in pH-dependent equilibria:

Condition Behavior Impact on Solubility
pH < 3Protonated amine dominates; enhanced water solubilityStable in aqueous buffers
pH > 7Free base precipitates; reduced solubilityRequires organic solvents (e.g., DMSO)

Cross-Coupling Reactions (Hypothesized)

While not explicitly documented for this compound, analogous piperidine derivatives undergo:

  • Buchwald–Hartwig Amination : Potential for aryl halide coupling at the phenyl group.

  • Suzuki–Miyaura Coupling : Feasible with boronic acids under Pd catalysis .

Critical Considerations for Reaction Design

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) optimize substitution reactions, while THF is preferred for acylation.

  • Temperature Control : Exothermic reactions (e.g., alkylation) require gradual heating to avoid side products.

  • Analytical Validation : LC-MS and <sup>13</sup>C NMR are critical for confirming reaction outcomes .

Scientific Research Applications

1-[4-(aminomethyl)-4-phenylpiperidin-1-yl]-2-(3,4-dihydro-1H-2-benzopyran-6-yl)ethan-1-one hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(aminomethyl)-4-phenylpiperidin-1-yl]-2-(3,4-dihydro-1H-2-benzopyran-6-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural similarities with other piperidine derivatives. For example:

Compound Key Structural Differences Functional Implications
4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride (CAS 1286265-79-9) Replaces the benzopyran-ethyl ketone with a pyridinylmethanone group. Reduced lipophilicity; pyridine may enhance solubility but limit CNS penetration.
Generic arylpiperidines (e.g., haloperidol) Lacks benzopyran and ketone groups; features a fluorophenyl moiety. Higher dopamine receptor affinity; classical antipsychotic activity.

Research Findings and Data Gaps

Crystallographic Analysis

The SHELX software suite (e.g., SHELXL for refinement) is widely used for crystallographic studies of small molecules like this compound .

Limitations of Available Evidence

Key gaps include:

  • Pharmacological Activity: No receptor binding or efficacy data.
  • Comparative Efficacy : Absence of head-to-head studies with analogues.
  • Safety Data : Toxicity profiles inferred from structurally related compounds .

Biological Activity

Chemical Structure and Properties

The compound features a complex structure that includes a piperidine ring, an aminomethyl group, and a benzopyran moiety. Its chemical formula is C20H26N2OHClC_{20}H_{26}N_2O\cdot HCl, and it has a molecular weight of approximately 354.89 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological effects:

  • Antidepressant Activity : Preliminary studies suggest that derivatives of piperidine compounds may exhibit antidepressant-like effects in animal models. The mechanism is hypothesized to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways .
  • Analgesic Properties : The compound has shown promise in preclinical studies for pain relief, potentially through opioid receptor modulation or by influencing pain pathways in the central nervous system .
  • Neuroprotective Effects : Some studies have indicated that related compounds can protect neuronal cells from oxidative stress, suggesting potential therapeutic applications in neurodegenerative diseases .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Receptor Interaction : The piperidine structure allows for interaction with various receptors, including dopamine and serotonin receptors. This interaction may play a crucial role in its antidepressant and analgesic properties .
  • Inhibition of Enzymatic Activity : Some studies have pointed towards the compound's ability to inhibit certain enzymes involved in neurotransmitter metabolism, thereby enhancing the availability of key neurotransmitters like serotonin .

In Vivo Studies

  • Antidepressant-Like Effects :
    • A study conducted on rodents demonstrated that administration of the compound led to significant reductions in immobility time in the forced swim test, indicating antidepressant-like activity .
    • The study also noted alterations in serotonin levels post-treatment, suggesting a serotonergic mechanism.
  • Analgesic Activity :
    • In models of acute pain (e.g., formalin test), the compound exhibited dose-dependent analgesic effects. These findings were corroborated by behavioral assays indicating reduced pain sensitivity following administration .

In Vitro Studies

Research involving cell cultures has explored the cytotoxicity and neuroprotective properties of this compound:

  • Neuroprotection : In vitro assays demonstrated that the compound could reduce cell death induced by oxidative stress in neuronal cell lines. This effect was associated with decreased reactive oxygen species (ROS) production .

Comparative Analysis

PropertyCompound NameEffect Observed
Antidepressant Activity1-[4-(aminomethyl)-4-phenylpiperidin-1-yl]-2-(3,4-dihydro-1H-2-benzopyran-6-yl)ethan-1-one hydrochlorideSignificant reduction in immobility time
Analgesic PropertiesSame as aboveDose-dependent pain relief
Neuroprotective EffectsSame as aboveReduced oxidative stress-induced cell death

Q & A

Basic: What are the recommended protocols for synthesizing this compound, and how can purity be validated?

Answer:
Synthesis typically involves multi-step organic reactions, such as coupling the piperidine and benzopyran moieties followed by hydrochloride salt formation. A general approach includes:

Amine Protection/Deprotection: Use tert-butoxycarbonyl (Boc) groups to protect the aminomethyl group during reactions .

Coupling Reactions: Employ cross-coupling catalysts (e.g., palladium-based) for linking aromatic rings .

Salt Formation: React the free base with hydrochloric acid in anhydrous conditions to form the hydrochloride salt .

Purity Validation:

  • HPLC with UV Detection: Use a C18 column, mobile phase of methanol/buffer (65:35), and monitor at λmax ≈ 255 nm (similar to related piperidine derivatives) .
  • Elemental Analysis: Confirm %C, %H, %N within ±0.3% of theoretical values.
  • Mass Spectrometry: Compare observed m/z with theoretical molecular weight (e.g., ~381.4 for analogous compounds) .

Basic: What safety precautions are critical during handling and storage?

Answer:

  • Handling: Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation/contact; wash thoroughly after use .
  • Storage: Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent degradation. Stability is ≥5 years under these conditions .
  • Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can researchers resolve contradictions in solubility data reported across studies?

Answer:
Discrepancies may arise from solvent polarity, temperature, or pH. Methodological steps include:

Controlled Replication: Repeat solubility tests in standardized solvents (e.g., DMSO, water, ethanol) at 25°C .

pH Adjustment: Use buffer systems (e.g., sodium acetate/acetic acid, pH 4.6) to assess ionizable group effects .

DSC/TGA Analysis: Determine hydrate/anhydrous forms, which affect solubility .

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